Inokosterona

Descripción general

Descripción

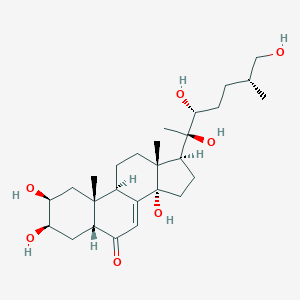

25R-Inokosterona es un fitoecdisteroide, un tipo de hormona esteroide que se encuentra en las plantas. Es conocido por su papel en la promoción del crecimiento y desarrollo en los insectos, lo que lo convierte en un compuesto significativo en el estudio de la fisiología de los insectos. La fórmula molecular de 25R-Inokosterona es C27H44O7, y tiene un peso molecular de 480.63 g/mol . Este compuesto se aísla de las raíces de plantas como Achyranthes bidentata y Cyathula officinalis .

Aplicaciones Científicas De Investigación

25R-Inokosterona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar transformaciones esteroides y mecanismos de reacción.

Biología: Investigado por su papel en el desarrollo y metamorfosis de los insectos.

Medicina: Explorado por sus posibles propiedades antiinflamatorias y antidiabéticas.

Industria: Utilizado en el desarrollo de cosméticos funcionales debido a su actividad anti-atópica.

Mecanismo De Acción

25R-Inokosterona ejerce sus efectos uniéndose a los receptores de ecdisona en los insectos, desencadenando una cascada de expresión genética que lleva a la muda y la metamorfosis. En los mamíferos, interactúa con varios objetivos moleculares, incluidos los receptores nucleares y las vías de señalización, para ejercer sus efectos biológicos. Las vías exactas involucradas aún se están investigando, pero se sabe que modula la expresión de citoquinas y enzimas inflamatorias .

Compuestos similares:

25S-Inokosterona: Otro isómero estereoisómero con actividades biológicas similares.

Ecdisona: Un fitoecdisteroide ampliamente estudiado con potentes efectos biológicos.

Turkesterona: Conocida por sus propiedades anabólicas y su uso en suplementos deportivos.

Singularidad: 25R-Inokosterona es única debido a su estereoquímica específica, que influye en su afinidad de unión a los receptores y en su actividad biológica general. En comparación con otros fitoecdisteroides, ha mostrado actividades antiinflamatorias y anti-atópicas significativas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales .

Análisis Bioquímico

Biochemical Properties

Inokosterone interacts with several biomolecules, including enzymes and proteins. It has been identified as a potential drug target of the Estrogen Receptor 1 (ESR1) in rheumatoid arthritis patients . Inokosterone binds to ESR1, a transcription factor, playing a significant role in the molecular mechanism of Cyathula Officinalis, a traditional Chinese medicine used for treating rheumatoid arthritis .

Cellular Effects

Inokosterone has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to extend the longevity of yeast and mammalian cells via antioxidative stress and mitophagy induction . Inokosterone-treated groups showed an increased cell survival rate under oxidative stress conditions, enhanced antioxidant enzyme activity, and gene expression .

Molecular Mechanism

Inokosterone exerts its effects at the molecular level through several mechanisms. It binds with the transcription factor ESR1, which is significantly increased in mRNA samples of rheumatoid arthritis patients . This binding interaction suggests that Inokosterone may influence gene expression and enzyme activation or inhibition .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 25R-Inokosterona implica múltiples pasos, comenzando con precursores esteroideos más simples. El proceso normalmente incluye reacciones de hidroxilación, oxidación y ciclización. Se utilizan reactivos y catalizadores específicos para lograr la estereoquímica y los grupos funcionales deseados.

Métodos de producción industrial: La producción industrial de 25R-Inokosterona se basa principalmente en la extracción de fuentes naturales. Las raíces de Achyranthes bidentata se cosechan, se secan y se muelen en polvo fino. Luego, el polvo se somete a extracción con disolventes utilizando etanol o metanol. El extracto se purifica mediante técnicas cromatográficas para aislar 25R-Inokosterona .

Tipos de reacciones:

Oxidación: 25R-Inokosterona puede sufrir reacciones de oxidación para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir 25R-Inokosterona en sus formas reducidas, alterando su actividad biológica.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, modificando sus propiedades.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Disolventes: Metanol, etanol, diclorometano.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, oxidados y reducidos de 25R-Inokosterona, cada uno con distintas actividades biológicas .

Comparación Con Compuestos Similares

25S-Inokosterone: Another stereoisomer with similar biological activities.

Ecdysterone: A widely studied phytoecdysteroid with potent biological effects.

Turkesterone: Known for its anabolic properties and use in sports supplements.

Uniqueness: 25R-Inokosterone is unique due to its specific stereochemistry, which influences its binding affinity to receptors and its overall biological activity. Compared to other phytoecdysteroids, it has shown significant anti-inflammatory and anti-atopy activities, making it a valuable compound for research and industrial applications .

Propiedades

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNVCUBPURTQPQ-GYVHUXHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164756 | |

| Record name | Inokosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15130-85-5 | |

| Record name | Inokosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inokosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

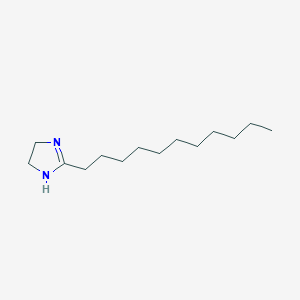

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)

![[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate](/img/structure/B78469.png)